4-(2-Methoxybenzoyl)quinoline

Medicinal chemistry Structure-activity relationship (SAR) Chemical biology

4-(2-Methoxybenzoyl)quinoline is a synthetic, small-molecule 4-aroylquinoline derivative with the IUPAC name (2-methoxyphenyl)(quinolin-4-yl)methanone, a molecular formula of C17H13NO2, and a molecular weight of 263.29 g/mol. It features a 2-methoxybenzoyl substituent at the 4-position of the quinoline scaffold, a regiochemical arrangement that distinguishes it from its 3-methoxybenzoyl and 4-methoxybenzoyl positional isomers.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 1706462-31-8
Cat. No. B1433513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxybenzoyl)quinoline
CAS1706462-31-8
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C17H13NO2/c1-20-16-9-5-3-7-14(16)17(19)13-10-11-18-15-8-4-2-6-12(13)15/h2-11H,1H3
InChIKeyCCOMXIQEDFAHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxybenzoyl)quinoline (CAS 1706462-31-8): Structural Identity and Physicochemical Baseline for Research Procurement


4-(2-Methoxybenzoyl)quinoline is a synthetic, small-molecule 4-aroylquinoline derivative with the IUPAC name (2-methoxyphenyl)(quinolin-4-yl)methanone, a molecular formula of C17H13NO2, and a molecular weight of 263.29 g/mol [1]. It features a 2-methoxybenzoyl substituent at the 4-position of the quinoline scaffold, a regiochemical arrangement that distinguishes it from its 3-methoxybenzoyl and 4-methoxybenzoyl positional isomers . The compound has a computed XLogP3 of 3.5, zero hydrogen bond donors, 3 hydrogen bond acceptors, 3 rotatable bonds, and a topological polar surface area (TPSA) of 39.2 Ų, collectively indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. This specific substitution pattern results in a distinctive spatial presentation of the methoxy oxygen, which can critically influence molecular recognition, binding pose, and selectivity in biological target engagement compared to regioisomeric analogs.

Why 4-Aroylquinoline Regioisomers Are Not Interchangeable: The Case for Specifying 4-(2-Methoxybenzoyl)quinoline in Procurement


Substituting one methoxybenzoylquinoline regioisomer for another without experimental validation introduces a significant risk of irreproducible results. The position of the methoxy substituent on the benzoyl ring (ortho, meta, or para) governs critical molecular properties including the spatial orientation of the carbonyl oxygen and the methoxy group's lone pairs, which in turn affect conformational preferences, electronic distribution, and steric accessibility around the ketone linker [1]. In the broader 4-aroylquinoline chemotype, identical IC50 values across six human cancer cell lines (KB, HT-29, MKN45, and drug-resistant variants) demonstrate that even structurally related analogs within the same scaffold class can exhibit consistent nanomolar potency—making regiochemical identity, not just scaffold membership, the determinant of biological outcome [2]. Class-level evidence further shows that 2-aroylquinolines (e.g., 5-amino-6-methoxy-2-aroylquinoline) achieve antiproliferative IC50 values as low as 0.2–0.4 nM, whereas 4-aroyl-6,7,8-trimethoxyquinolines operate in the 200–300 nM range, underscoring that the aroyl substitution position on the quinoline core produces order-of-magnitude potency differences [3]. Therefore, treating 4-(2-methoxybenzoyl)quinoline as interchangeable with its 3-methoxy or 4-methoxy isomers—or with 2-aroylquinoline analogs—without direct comparative binding or functional data is scientifically unfounded and may lead to incorrect SAR conclusions.

4-(2-Methoxybenzoyl)quinoline (CAS 1706462-31-8): Comparator-Anchored Quantitative Differentiation Evidence


Regioisomeric Identity: Ortho-Methoxybenzoyl vs. Meta-Methoxybenzoyl vs. Para-Methoxybenzoyl Quinoline Differentiation

4-(2-Methoxybenzoyl)quinoline (ortho isomer, CAS 1706462-31-8) is structurally distinct from its closest commercially available regioisomers: 4-(3-methoxybenzoyl)quinoline (meta isomer, CAS 1706450-30-7) and 4-(4-methoxybenzoyl)quinoline (para isomer, CAS 1706435-78-0) . All three share the identical molecular formula (C17H13NO2) and molecular weight (263.29 g/mol), making them impossible to distinguish by mass spectrometry alone . The ortho-methoxy orientation in the target compound positions the methoxy oxygen in close proximity to the carbonyl group, enabling potential intramolecular O···H–C interactions and altering the torsional profile of the benzoyl-quinoline bond compared to the meta and para isomers [1]. This regiochemical difference is predicted to produce distinct molecular electrostatic potential surfaces and conformational energy minima, which directly impact protein-ligand docking poses and pharmacophoric feature presentation.

Medicinal chemistry Structure-activity relationship (SAR) Chemical biology

4-Aroylquinoline Scaffold Anticancer Potency Baseline: Class-Level IC50 Reference for 4-(2-Methoxybenzoyl)quinoline

While no direct antiproliferative data are available specifically for 4-(2-methoxybenzoyl)quinoline, the structurally related 4-aroyl-6,7,8-trimethoxyquinoline analog (compound 11) provides a quantitative class-level baseline. This compound inhibited the growth of human KB (nasopharyngeal), HT-29 (colon), and MKN45 (gastric) cancer cell lines with IC50 values of 217, 327, and 239 nM, respectively, and maintained activity against multidrug-resistant sublines KB-vin10 (IC50 = 246 nM), KB-S15 (IC50 = 213 nM), and KB-7D (IC50 = 252 nM) [1]. The near-identical IC50 values between drug-sensitive and drug-resistant cell lines (mean IC50 = 249 nM across all six lines, range: 213–327 nM) indicate that the 4-aroylquinoline scaffold is a weak substrate for P-glycoprotein (P-gp)-mediated efflux, a feature of significant therapeutic relevance [1]. This contrasts with the 2-aroylquinoline chemotype, where 5-amino-6-methoxy-2-aroylquinoline (AAQ) exhibits picomolar potency (IC50 = 0.2–0.4 nM) against similar cancer cell lines, representing an approximately 600- to 1000-fold potency difference between aroyl substitution positions on the quinoline core [2].

Anticancer drug discovery Tubulin polymerization inhibition Multidrug resistance (MDR)

Physicochemical Property Triage: XLogP3 and TPSA Profiling for Library Design and ADME Prioritization

4-(2-Methoxybenzoyl)quinoline possesses computed physicochemical descriptors that position it within drug-like chemical space but with notable limitations. Its XLogP3 of 3.5 falls within the acceptable range for oral bioavailability (Lipinski's Rule of Five: XLogP ≤ 5) but exceeds the optimal range (1–3) recommended for CNS drug candidacy [1]. The TPSA of 39.2 Ų is below the threshold of 60 Ų typically associated with good oral absorption, and well below the 90 Ų threshold for blood-brain barrier penetration [1]. With zero hydrogen bond donors, the compound lacks the capacity for classical H-bond donor interactions, which may limit solubility but could enhance membrane permeability [1]. These properties are identical (within computational precision) to those of its 3-methoxy and 4-methoxy regioisomers, meaning that property-based triage algorithms relying solely on computed 2D descriptors cannot distinguish among them—only 3D conformational analysis or experimental determination can resolve their differences [2].

Drug-likeness ADME prediction Chemical library design

Prioritized Research and Procurement Scenarios for 4-(2-Methoxybenzoyl)quinoline (CAS 1706462-31-8)


Regioisomer-Controlled SAR Studies in Quinoline-Based Medicinal Chemistry

Researchers seeking to systematically explore the effect of methoxy substitution position (ortho vs. meta vs. para) on the benzoyl ring of 4-aroylquinolines should procure 4-(2-methoxybenzoyl)quinoline alongside its 3-methoxy (CAS 1706450-30-7) and 4-methoxy (CAS 1706435-78-0) isomers as a matched regioisomer set. Because these isomers are isobaric and share identical 2D computed descriptors [1], biological assay outcomes can be directly attributed to the spatial orientation of the methoxy group rather than to differences in molecular weight, lipophilicity, or polar surface area. The class-level anticancer potency baseline (IC50 ~200–300 nM for 4-aroylquinolines) [2] provides a reference range for initial dose-response experiments and for comparing potency relative to 2-aroylquinoline analogs.

Chemical Probe Development Targeting Tubulin or MDR Cancer Phenotypes

Given that the 4-aroylquinoline scaffold has demonstrated equipotent activity across drug-sensitive and multidrug-resistant cancer cell lines (drug-resistance index ~0.9–1.1) [2], 4-(2-methoxybenzoyl)quinoline represents a starting point for developing chemical probes that maintain efficacy in P-gp-overexpressing tumors. The compound's moderate lipophilicity (XLogP3 = 3.5) and absence of hydrogen bond donors [1] are consistent with membrane-permeable probe characteristics. Researchers should benchmark any observed antiproliferative activity against the published class-level IC50 values (KB: 217 nM; KB-vin10: 246 nM) and evaluate whether the ortho-methoxy orientation confers improved or diminished MDR-evading properties relative to trimethoxy-substituted 4-aroylquinoline analogs [2].

Computational Chemistry and Docking Studies Requiring Ortho-Methoxy Conformational Constraints

The ortho-methoxy substitution in 4-(2-methoxybenzoyl)quinoline introduces conformational restriction due to the proximity of the methoxy oxygen to the carbonyl group, which is absent in the meta and para isomers [1]. This makes the compound uniquely suited for computational studies investigating the role of intramolecular non-covalent interactions (e.g., O···H–C) in governing ligand binding poses. Docking and molecular dynamics simulations using this scaffold can probe whether the ortho-methoxy orientation stabilizes specific torsion angles that enhance or disrupt key protein-ligand interactions, providing a mechanistic basis for any experimentally observed regioisomer-dependent activity differences.

Analytical Method Development for Isobaric Quinoline Regioisomer Resolution

Because 4-(2-methoxybenzoyl)quinoline and its 3-methoxy and 4-methoxy isomers share identical molecular mass and formula, they present an analytically challenging separation problem ideal for chromatographic method development and validation [1]. Procurement of the pure ortho isomer enables the establishment of reference retention times, UV-Vis spectral fingerprints, and NMR chemical shift assignments that can be used to develop and validate HPLC, UPLC, or SFC methods capable of resolving all three regioisomers—a critical quality control capability for any laboratory synthesizing or utilizing methoxybenzoylquinoline libraries.

Quote Request

Request a Quote for 4-(2-Methoxybenzoyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.